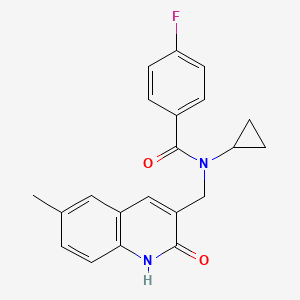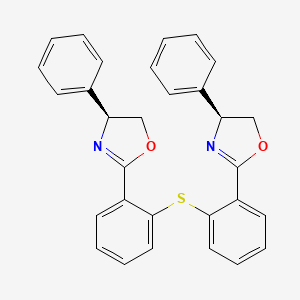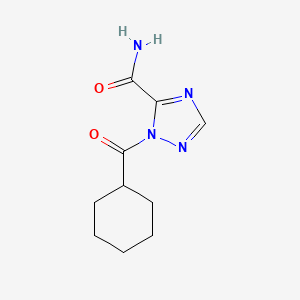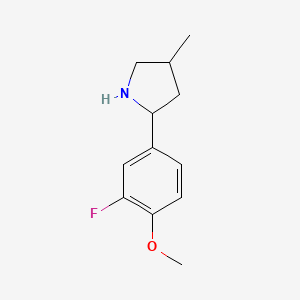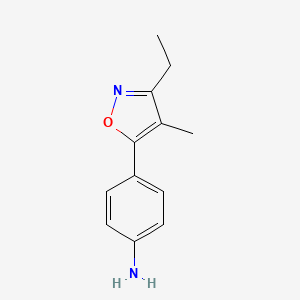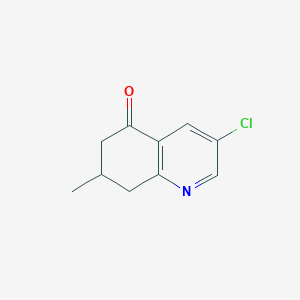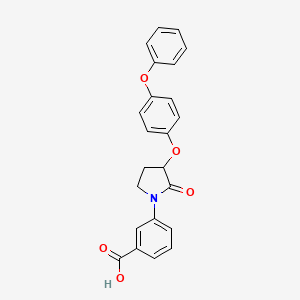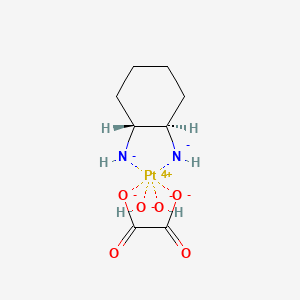
Oxaliplatin impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of oxaliplatin impurity C involves synthetic routes that include oxidation reactions. One method involves the use of oxaliplatin and hydrogen peroxide, resulting in a high yield of impurity C . The industrial production methods are similar, focusing on maintaining high purity and yield through controlled reaction conditions .
Chemical Reactions Analysis
Oxaliplatin impurity C undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions due to the presence of reactive platinum centers.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various ligands for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Oxaliplatin impurity C is primarily used in pharmaceutical research as a reference standard for the identification, purity tests, and assays of pharmaceutical products . It is crucial in ensuring the quality and consistency of oxaliplatin used in chemotherapy . Additionally, it is used in studies related to the pharmacokinetics and pharmacodynamics of platinum-based drugs .
Mechanism of Action
The mechanism of action of oxaliplatin impurity C is closely related to that of oxaliplatin. Oxaliplatin forms platinum-DNA adducts, which block DNA replication and transcription, leading to cell death . The bulky diaminocyclohexane ring in this compound enhances its cytotoxicity by forming more effective platinum-DNA adducts compared to other platinum compounds .
Comparison with Similar Compounds
Oxaliplatin impurity C is unique due to its specific structure and the presence of the diaminocyclohexane ring. Similar compounds include:
- Oxaliplatin impurity A
- Oxaliplatin impurity B
- Oxaliplatin impurity D
- Oxaliplatin impurity F
These compounds share structural similarities but differ in their specific chemical properties and reactivity, making this compound distinct in its applications and effectiveness .
Properties
Molecular Formula |
C8H14N2O6Pt-2 |
|---|---|
Molecular Weight |
429.29 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+);dihydroxide |
InChI |
InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;+4/p-4/t5-,6-;;;;/m1..../s1 |
InChI Key |
UNGFFMPWVDEALI-NDSUJOINSA-J |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)


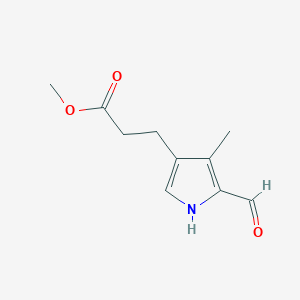
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
